

5,6,7,8-Tetramethoxyflavone CAS number and chemical structure

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Compound of Interest

Compound Name: 5,6,7,8-Tetramethoxyflavone

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An In-Depth Technical Guide to 5,6,7,8-Tetramethoxyflavone

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,6,7,8-Tetramethoxyflavone is a polymethoxylated flavone, a class of compounds that has garnered significant interest in the scientific community for its diverse biological activities. This technical guide provides a comprehensive overview of its chemical properties, including its CAS number and detailed structural information. It further delves into its synthesis, spectral characterization, and known biological effects, with a focus on its potential applications in cancer research. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Identity and Structure

5,6,7,8-Tetramethoxyflavone, a distinct member of the flavonoid family, is characterized by the presence of four methoxy groups on its A-ring. This substitution pattern significantly influences its physicochemical properties and biological activity.

CAS Number: 3162-43-4^[1]

Chemical Structure:

The core structure of **5,6,7,8-Tetramethoxyflavone** consists of a C6-C3-C6 backbone, typical of flavonoids, with methoxy groups (-OCH₃) attached at positions 5, 6, 7, and 8 of the A-ring. The phenyl B-ring is unsubstituted.

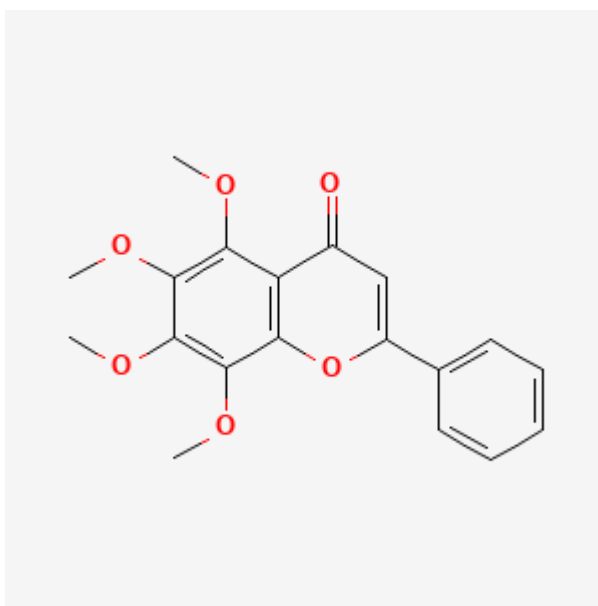


Figure 1. Chemical structure of **5,6,7,8-Tetramethoxyflavone**.

Molecular Formula: C₁₉H₁₈O₆[\[1\]](#)

IUPAC Name: 5,6,7,8-tetramethoxy-2-phenylchromen-4-one[\[1\]](#)

Physicochemical Properties

A summary of the key physicochemical properties of **5,6,7,8-Tetramethoxyflavone** is presented in the table below. These properties are crucial for understanding its behavior in biological systems and for the design of experimental protocols.

Property	Value	Reference
Molecular Weight	342.34 g/mol	[1]
Exact Mass	342.110338 g/mol	[1]
LogP (calculated)	3.1	[1]
Topological Polar Surface Area	63.2 Å ²	[1]
Hydrogen Bond Donors	0	[1]
Hydrogen Bond Acceptors	6	[1]
Rotatable Bond Count	5	[1]

Synthesis

The synthesis of **5,6,7,8-Tetramethoxyflavone** can be achieved through established methods for flavone synthesis. A common and effective approach involves the Baker-Venkataraman rearrangement followed by cyclization, or the oxidative cyclization of a corresponding chalcone.

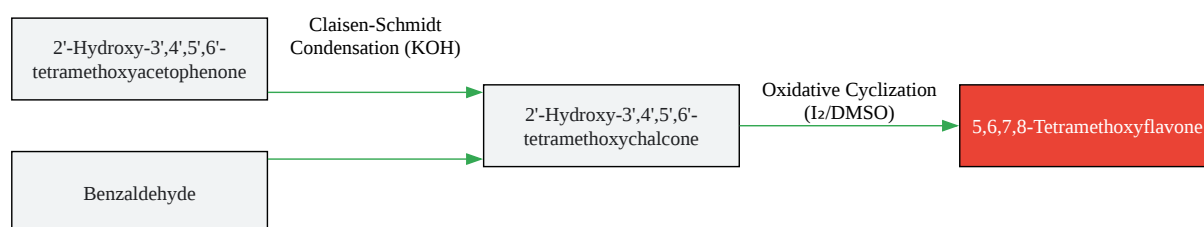
General Synthetic Strategy via Oxidative Cyclization of a Chalcone

A plausible synthetic route involves the Claisen-Schmidt condensation of a suitably substituted acetophenone with benzaldehyde to form a chalcone, which is then subjected to oxidative cyclization to yield the flavone.

Experimental Protocol:

- Step 1: Synthesis of 2'-Hydroxy-3',4',5',6'-tetramethoxychalcone.
 - To a solution of 2'-hydroxy-3',4',5',6'-tetramethoxyacetophenone in ethanol, add an equimolar amount of benzaldehyde.
 - Slowly add an aqueous solution of a strong base (e.g., potassium hydroxide) while stirring at room temperature.
 - Continue stirring for 24-48 hours until the reaction is complete (monitored by TLC).

- Acidify the reaction mixture with a dilute acid (e.g., HCl) to precipitate the chalcone.
- Filter, wash with water, and dry the crude chalcone. Purify by recrystallization or column chromatography.
- Step 2: Oxidative Cyclization to **5,6,7,8-Tetramethoxyflavone**.
 - Dissolve the purified chalcone in a suitable solvent such as dimethyl sulfoxide (DMSO).
 - Add a catalytic amount of iodine (I_2) to the solution.
 - Heat the reaction mixture at a temperature ranging from 100 to 120 °C for several hours.
 - Monitor the reaction progress by TLC.
 - Upon completion, cool the reaction mixture and pour it into a solution of sodium thiosulfate to quench the excess iodine.
 - Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
 - Purify the crude product by column chromatography to obtain **5,6,7,8-Tetramethoxyflavone**.



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Diagram 1. Synthetic workflow for **5,6,7,8-Tetramethoxyflavone**.

Spectral Data

The structural elucidation of **5,6,7,8-Tetramethoxyflavone** is confirmed through various spectroscopic techniques. While a dedicated high-resolution spectrum for this specific isomer is not readily available in public databases, the expected spectral characteristics can be inferred from data on closely related polymethoxyflavones.[\[2\]](#)[\[3\]](#)[\[4\]](#)

Expected Spectral Data:

Technique	Expected Peaks/Signals
¹ H NMR	Signals corresponding to the four methoxy groups (around 3.8-4.1 ppm), aromatic protons of the B-ring (around 7.5-8.0 ppm), and a singlet for the H-3 proton of the flavone ring (around 6.5-7.0 ppm).
¹³ C NMR	Resonances for the four methoxy carbons (around 56-62 ppm), carbonyl carbon (C-4, around 175-180 ppm), and other aromatic carbons in their expected regions.
Mass Spectrometry (MS)	A molecular ion peak [M] ⁺ corresponding to the exact mass of C ₁₉ H ₁₈ O ₆ . Fragmentation patterns would likely show the loss of methyl groups.
Infrared (IR) Spectroscopy	Characteristic absorption bands for C=O stretching (around 1630-1660 cm ⁻¹), C-O-C stretching of the methoxy groups, and C=C stretching of the aromatic rings.

Biological Activity and Potential Applications

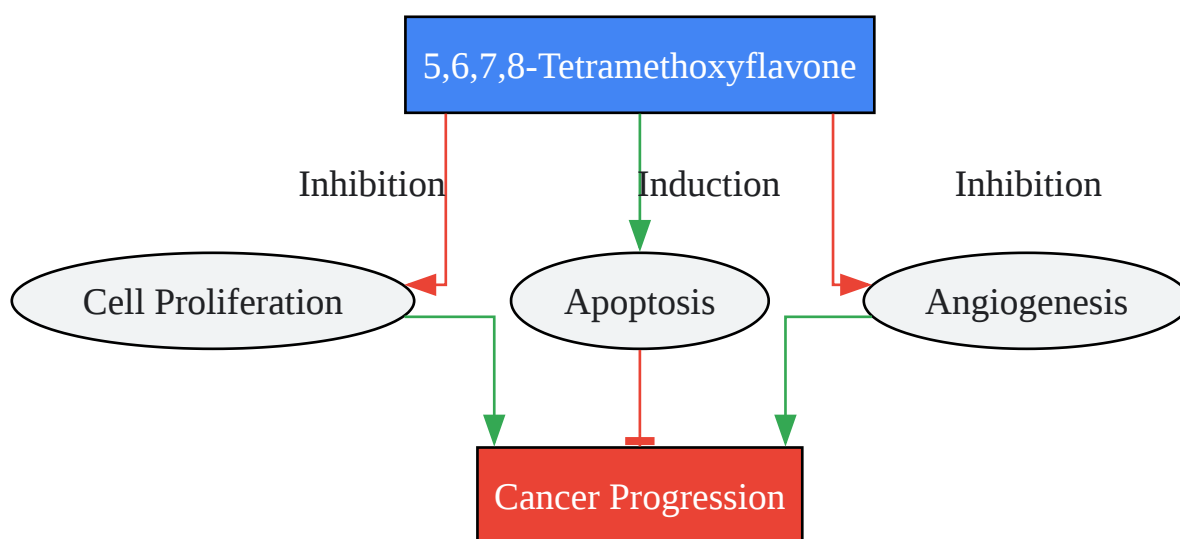
Polymethoxyflavones (PMFs), including **5,6,7,8-Tetramethoxyflavone**, are predominantly found in citrus peels and have demonstrated a wide range of biological activities. These compounds are of particular interest for their potential in cancer therapy.

Anticancer Effects

Studies on various polymethoxyflavones have shown their ability to inhibit the growth of cancer cells. For instance, related compounds have been shown to induce apoptosis and cause cell cycle arrest in colon cancer cells. While specific studies on the 5,6,7,8-isomer are limited, the general trend for PMFs suggests potential antiproliferative activity.

Signaling Pathways

The anticancer effects of polymethoxyflavones are often attributed to their interaction with various cellular signaling pathways. While the specific pathways modulated by **5,6,7,8-Tetramethoxyflavone** are not yet fully elucidated, related PMFs are known to affect pathways involved in cell proliferation, apoptosis, and angiogenesis.



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Diagram 2. Potential signaling pathways affected by **5,6,7,8-Tetramethoxyflavone**.

Conclusion

5,6,7,8-Tetramethoxyflavone is a promising natural product with potential for further investigation in the field of drug discovery. This technical guide provides a foundational understanding of its chemical and biological properties. Further research is warranted to fully elucidate its mechanism of action and to explore its therapeutic potential in various disease

models. The detailed information on its synthesis and spectral characteristics provided herein will facilitate such future investigations.

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